molecular formula C11H10BrNO B6334981 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole CAS No. 1493109-22-0

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole

Cat. No. B6334981
CAS RN: 1493109-22-0
M. Wt: 252.11 g/mol
InChI Key: XXDSREPFXNIJTM-UHFFFAOYSA-N
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Description

The compound “1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole” is an organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted at the 1-position with a 2-bromo-5-methoxyphenyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the 2-bromo-5-methoxyphenyl group. This could potentially be achieved through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrole ring, which contributes to the compound’s aromaticity and influences its chemical reactivity. The 2-bromo-5-methoxyphenyl group would add additional complexity to the molecule’s structure .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the pyrrole ring and the 2-bromo-5-methoxyphenyl group. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially affect its solubility .

Scientific Research Applications

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole has been widely used in scientific research due to its unique properties. It has been used in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of various pharmaceuticals. It has also been used in the synthesis of various polymers and dyes. In addition, this compound has been used in the synthesis of various fluorescent probes and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is still not fully understood. However, it is believed that the compound can act as a catalyst for various chemical reactions. It is also believed that this compound can act as a Lewis acid, which can facilitate the formation of new bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still not fully understood. However, it is believed that the compound may have some effect on the metabolism of certain compounds. It has also been suggested that this compound may be able to interact with certain receptors in the body, which could lead to changes in the body’s physiological processes.

Advantages and Limitations for Lab Experiments

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole has several advantages as a reagent for laboratory experiments. It is a relatively inexpensive compound and is easily accessible. It is also relatively stable and has a low toxicity. However, this compound is also prone to hydrolysis and can be easily oxidized, which can be a limitation in certain experiments.

Future Directions

There are several potential future directions for the use of 1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole in scientific research. One potential direction is the development of new synthetic routes for the synthesis of various heterocyclic compounds. Another potential direction is the development of new fluorescent probes for use in biological studies. Additionally, this compound could be further studied to better understand its biochemical and physiological effects. Finally, this compound could be studied to better understand its potential as a catalyst for various chemical reactions.

Synthesis Methods

1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole is typically synthesized through a two-step process. The first step involves the reaction of 2-bromo-5-methoxyphenylmagnesium bromide with pyrrole in the presence of a suitable base such as potassium carbonate. The second step involves the addition of a suitable oxidizing agent such as potassium permanganate to the reaction mixture. The resulting product is then isolated and purified.

Safety and Hazards

As with any chemical compound, handling “1-(2-Bromo-5-methoxyphenyl)-1H-pyrrole” would require appropriate safety precautions. The compound’s specific safety profile would depend on factors like its reactivity, toxicity, and potential for bioaccumulation .

properties

IUPAC Name

1-(2-bromo-5-methoxyphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-14-9-4-5-10(12)11(8-9)13-6-2-3-7-13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDSREPFXNIJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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